molecular formula C10H8Cl2O B593167 4-(2-Chlorocyclopropyl)benzoyl chloride CAS No. 132337-10-1

4-(2-Chlorocyclopropyl)benzoyl chloride

Cat. No.: B593167
CAS No.: 132337-10-1
M. Wt: 215.073
InChI Key: BKHJZWNXAYDMSM-UHFFFAOYSA-N
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Description

4-(2-Chlorocyclopropyl)benzoyl chloride is an organic compound with the molecular formula C10H8Cl2O. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-chlorocyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorocyclopropyl)benzoyl chloride typically involves the chlorination of 4-(2-cyclopropyl)benzoic acid. The process can be summarized as follows:

    Starting Material: 4-(2-Cyclopropyl)benzoic acid.

    Chlorination: The benzoic acid derivative is treated with thionyl chloride (SOCl) or oxalyl chloride ((COCl)) to replace the carboxylic acid group with a chlorocarbonyl group, forming this compound.

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorocyclopropyl)benzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(2-Chlorocyclopropyl)benzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    4-(2-Chlorocyclopropyl)benzoic acid: Formed by hydrolysis.

Scientific Research Applications

4-(2-Chlorocyclopropyl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Employed in the modification of biomolecules for studying biological processes. For example, it can be used to introduce specific functional groups into peptides or proteins.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorocyclopropyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: The parent compound, lacking the 2-chlorocyclopropyl group.

    4-Chlorobenzoyl chloride: Similar structure but with a chlorine atom directly attached to the benzene ring.

    4-(2-Bromocyclopropyl)benzoyl chloride: Similar structure with a bromine atom instead of chlorine on the cyclopropyl group.

Uniqueness

4-(2-Chlorocyclopropyl)benzoyl chloride is unique due to the presence of the 2-chlorocyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds where such structural features are desired.

Biological Activity

4-(2-Chlorocyclopropyl)benzoyl chloride, with the CAS number 132337-10-1, is an organic compound that exhibits significant biological activity. This article explores its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its potential applications in medicine and toxicology.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interaction with various cellular targets. Key mechanisms include:

  • Receptor Binding : The compound may interact with specific receptors, influencing cell signaling pathways.
  • Enzyme Inhibition : It has been reported to inhibit enzymes involved in key metabolic processes, potentially leading to cytotoxic effects in cancer cells.
  • Induction of Apoptosis : Studies suggest that this compound can induce programmed cell death in malignant cells through modulation of apoptotic pathways.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • In vitro assays showed that the compound significantly reduced cell viability in breast and prostate cancer cells, with IC50 values indicating potent activity (Table 1).
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)15.3

Mechanistic Insights

The mechanism of action was further elucidated through various assays:

  • DNA Damage Assays : The compound was found to cause DNA strand breaks in treated cells, suggesting a genotoxic effect.
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in G2/M phase arrest, indicating interference with normal cell cycle progression.

Animal Model Studies

In vivo studies using murine models have provided insights into the pharmacokinetics and toxicity profiles of this compound:

  • Dosage Effects : Administration of varying doses showed a dose-dependent response in tumor growth inhibition (Table 2).
Dose (mg/kg)Tumor Inhibition (%)
530
1055
2080
  • Toxicity Observations : Higher doses were associated with hepatotoxicity, as indicated by elevated liver enzymes in serum.

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, leading to the formation of both active and inactive metabolites. Understanding these pathways is crucial for predicting drug interactions and potential side effects.

Properties

IUPAC Name

4-(2-chlorocyclopropyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-9-5-8(9)6-1-3-7(4-2-6)10(12)13/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHJZWNXAYDMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Cl)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664446
Record name 4-(2-Chlorocyclopropyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132337-10-1
Record name 4-(2-Chlorocyclopropyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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